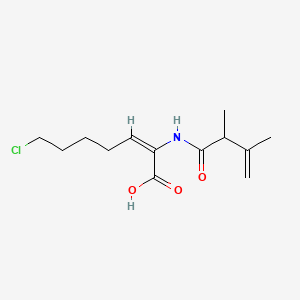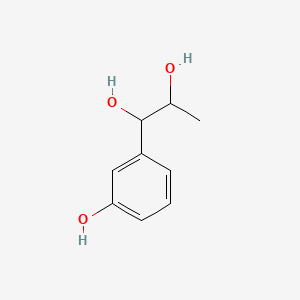
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid is an organic compound with a complex structure that includes a chloro group, a dimethylbutenoylamino group, and a heptenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, which can be achieved through the reaction of an enolate with an alkyl halide . The reaction conditions often require a strong base, such as lithium diisopropylamide, to generate the enolate ion, followed by the addition of the alkyl halide under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid include:
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions.
Bromomethyl methyl ether (BrCH2OCH3): Used as an intermediate in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in scientific research. Its structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C13H20ClNO3 |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid |
InChI |
InChI=1S/C13H20ClNO3/c1-9(2)10(3)12(16)15-11(13(17)18)7-5-4-6-8-14/h7,10H,1,4-6,8H2,2-3H3,(H,15,16)(H,17,18)/b11-7+ |
Clé InChI |
QKLCMUIEJAPCNQ-YRNVUSSQSA-N |
SMILES isomérique |
CC(C(=C)C)C(=O)N/C(=C/CCCCCl)/C(=O)O |
SMILES canonique |
CC(C(=C)C)C(=O)NC(=CCCCCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)

![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)




![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)


